
Ethyl 4-(methylsulfonyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(methylsulfonyl)picolinate is a chemical compound with the molecular formula C9H11NO4S It is a derivative of picolinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfonyl)picolinate typically involves the esterification of 4-(methylsulfonyl)picolinic acid. One common method includes the reaction of 4-(methylsulfonyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(methylsulfonyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 4-(methylsulfonyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-(methylsulfonyl)picolinate can be compared with other picolinic acid derivatives:
Ethyl 4-(methylsulfonyl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(Methylsulfonyl)picolinic acid: The parent acid form without the ester group.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
ethyl 4-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)8-6-7(4-5-10-8)15(2,12)13/h4-6H,3H2,1-2H3 |
Clé InChI |
SWCBVOSOLIXBLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
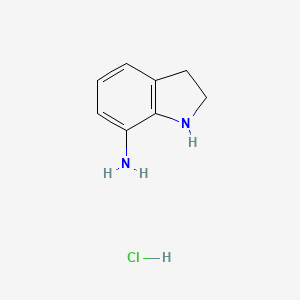
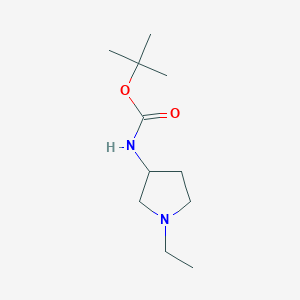
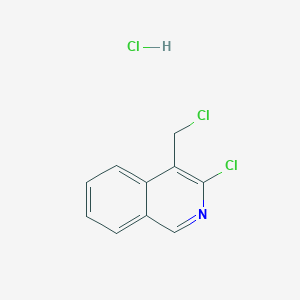
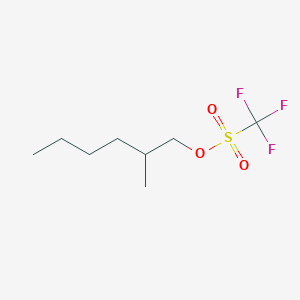
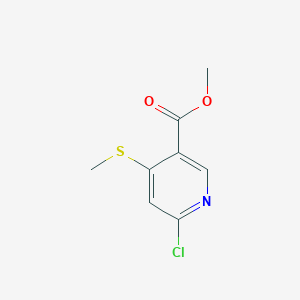
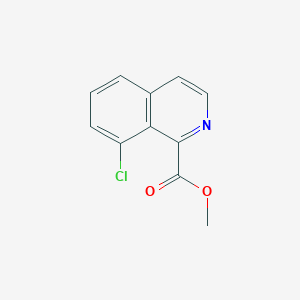
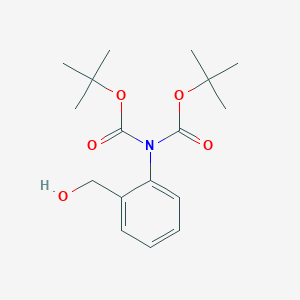
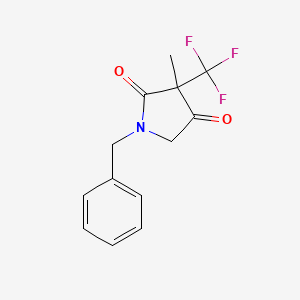
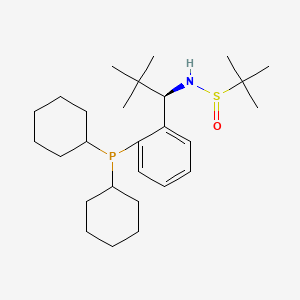
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
